Integrin αvβ3 and αvβ5 Binding Affinity: H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2) vs. GRGDS-OH
The target compound, GRGDS-NH2 (H-Gly-Arg-Gly-Asp-Ser-NH2), demonstrates potent binding to integrin receptors. While the precise IC50 for the amidated form against αvβ3 requires independent validation, the closely related non-amidated free acid, GRGDS-OH, binds integrin receptors αvβ3 and αvβ5 with estimated IC50 values of ∼5 μM and ∼6.5 μM, respectively . This potency serves as a critical baseline for the GRGDS sequence. The C-terminal amidation of GRGDS-NH2 is a known modification that can further enhance metabolic stability and potentially refine receptor interaction kinetics, making it a preferred analog for in vivo or long-term in vitro studies compared to the more labile free acid .
| Evidence Dimension | Integrin receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly quantified; closely related non-amidated sequence (GRGDS-OH) has estimated IC50 of ∼5 μM (αvβ3) and ∼6.5 μM (αvβ5) . |
| Comparator Or Baseline | GRGDS-OH (H-Gly-Arg-Gly-Asp-Ser-OH) |
| Quantified Difference | Potency baseline; amidated form is expected to offer superior stability for equivalent bioactivity . |
| Conditions | In vitro integrin binding assay (estimated) |
Why This Matters
For procurement, this establishes that the amidated peptide provides a superior balance of integrin-targeting potency and enzymatic stability compared to the non-amidated free acid.
